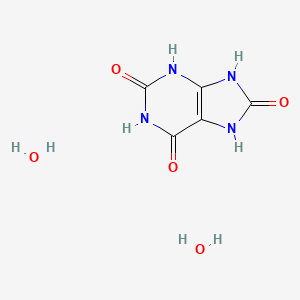
Uric acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uric acid dihydrate is a crystalline form of uric acid, a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C₅H₄N₄O₃·2H₂O. It is a common biomineral found in human kidney stones and is known for its role in various biological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uric acid dihydrate can be synthesized in the laboratory by dissolving uric acid in boiling distilled water and allowing it to crystallize under controlled conditions. The crystallization process is influenced by factors such as pH, temperature, and the presence of other ions .
Industrial Production Methods: Industrial production of this compound is not common due to its specific applications in research and medicine. it can be prepared using high-purity uric acid and controlled crystallization techniques to ensure the formation of the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Uric acid dihydrate undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by the enzyme uricase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Allantoin: Formed from the oxidation of uric acid.
Urate Salts: Formed in the presence of bases
Scientific Research Applications
Uric acid dihydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of uric acid dihydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Uric acid acts as a strong reducing agent and antioxidant, protecting cells from oxidative damage.
Enzymatic Reactions: Uric acid is metabolized by the enzyme xanthine oxidase, which converts it to allantoin.
Inflammatory Pathways: Uric acid can activate inflammatory signaling pathways through direct contact with immune cell receptors and internalization by immune cells.
Comparison with Similar Compounds
Anhydrous Uric Acid: The anhydrous form of uric acid, which lacks water molecules in its crystal structure.
Uric Acid Monohydrate: A rare form of uric acid that contains one water molecule per uric acid molecule.
Uniqueness: Uric acid dihydrate is unique due to its specific crystallization conditions and its role in the formation of kidney stones. It is more stable under certain physiological conditions compared to its anhydrous and monohydrate counterparts .
Properties
CAS No. |
18276-10-3 |
|---|---|
Molecular Formula |
C5H8N4O5 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);2*1H2 |
InChI Key |
OSFNTBWKQRIPCR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



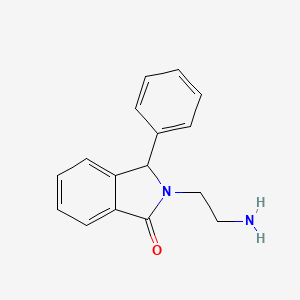

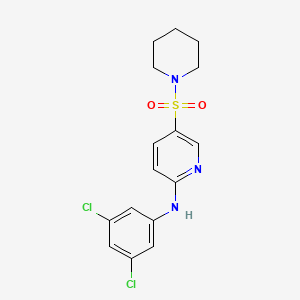
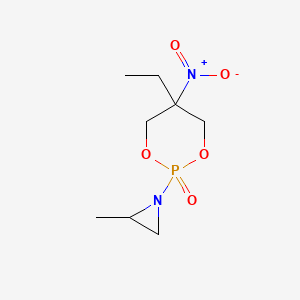
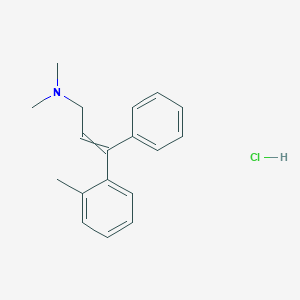
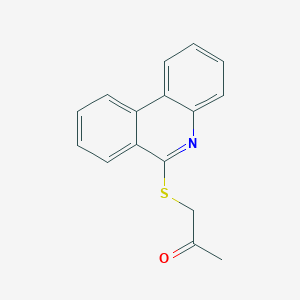


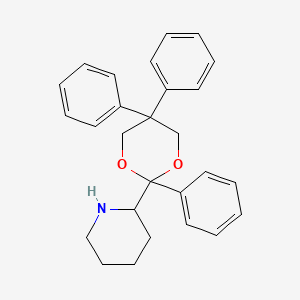
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)


![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
